3-Amino-3-(4-tert-butylphenyl)propanoic acid
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Overview
Description
3-Amino-3-(4-tert-butylphenyl)propanoic acid is an organic compound with the molecular formula C13H19NO2. It is a derivative of beta-alanine, featuring a tert-butyl group attached to the phenyl ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-tert-butylphenyl)propanoic acid typically involves the reaction of tert-butylbenzaldehyde with malonic acid in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by hydrogenation to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(4-tert-butylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-tert-butylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to inhibit certain enzymes involved in inflammatory pathways, thereby reducing pain and inflammation. The compound may also interact with neurotransmitter receptors, contributing to its analgesic effects.
Comparison with Similar Compounds
3-(4-tert-Butylphenyl)propanoic acid: Lacks the amino group, making it less versatile in chemical reactions.
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid: A tyrosine derivative with different functional properties.
Uniqueness: 3-Amino-3-(4-tert-butylphenyl)propanoic acid is unique due to its combination of an amino group and a tert-butyl-substituted phenyl ring. This structure allows for a wide range of chemical modifications and applications, particularly in medicinal chemistry and material science .
Properties
IUPAC Name |
3-amino-3-(4-tert-butylphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)10-6-4-9(5-7-10)11(14)8-12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTSIUCKEVJNGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344277 |
Source
|
Record name | 3-amino-3-(4-tert-butylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
282524-82-7 |
Source
|
Record name | β-Amino-4-(1,1-dimethylethyl)benzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=282524-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-amino-3-(4-tert-butylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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